molecular formula C14H17N5O B4498647 2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE

2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE

Cat. No.: B4498647
M. Wt: 271.32 g/mol
InChI Key: PDCJFIOYZABGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a tetrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE typically involves multiple steps. One common method includes the initial formation of the tetrazole ring, followed by its attachment to a benzoyl group, and finally, the incorporation of the piperidine ring. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce the use of hazardous reagents, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is unique due to its combination of a tetrazole ring, benzoyl group, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-methylpiperidin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-11-4-2-3-9-18(11)14(20)12-5-7-13(8-6-12)19-10-15-16-17-19/h5-8,10-11H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCJFIOYZABGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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